

butyl sulfate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Butyl sulfate	
Cat. No.:	B8699800	Get Quote

An In-depth Technical Guide to Butyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **butyl sulfate**, a term that can refer to two distinct chemical entities: mono**butyl sulfate** and di-n-**butyl sulfate**. This document elucidates their chemical properties, synthesis protocols, and key applications, with a focus on their relevance to chemical synthesis and potential implications in toxicology and drug development.

Core Chemical and Physical Data

A clear distinction between mono**butyl sulfate** and di-n-**butyl sulfate** is crucial for any research or application. The following table summarizes their key quantitative data.

Property	Monobutyl Sulfate (Butyl Hydrogen Sulfate)	Di-n-butyl Sulfate	Butyl Sodium Sulfate (Sodium Salt of Monobutyl Sulfate)
CAS Number	15507-13-8	625-22-9	1000-67-5
Molecular Formula	C4H10O4S	C ₈ H ₁₈ O ₄ S	C4H9NaO4S
Molecular Weight	~154.18 g/mol [1]	~210.29 g/mol [2][3]	~176.17 g/mol [4]

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of monobutyl and di-n-**butyl sulfate** are outlined below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of Monobutyl Sulfate and its Sodium Salt

Principle: The synthesis involves the esterification of n-butanol with sulfuric acid to form mono**butyl sulfate**. Subsequent neutralization with a base, such as sodium hydroxide, yields the corresponding salt.

Experimental Protocol:

- Esterification: In a reaction vessel equipped with a stirrer and temperature control, combine n-butanol and sulfuric acid. The reaction should be heated to 50-60°C with continuous stirring for 1-2 hours to facilitate the formation of butyl hydrogen sulfate.[5]
- Neutralization: After the esterification is complete, gradually add a solution of sodium hydroxide to neutralize the acidic mixture. This step should be performed carefully to control the exothermic reaction.[5]
- Purification: The precipitated sodium sulfate is removed by filtration. The resulting filtrate is then concentrated under reduced pressure to yield sodium **butyl sulfate** as a clear liquid.[5]

Synthesis of Di-n-butyl Sulfate

Principle: Di-n-**butyl sulfate** is synthesized through the direct esterification of n-butanol with sulfuric acid, with careful temperature control to manage the exothermic nature of the reaction.

Experimental Protocol:

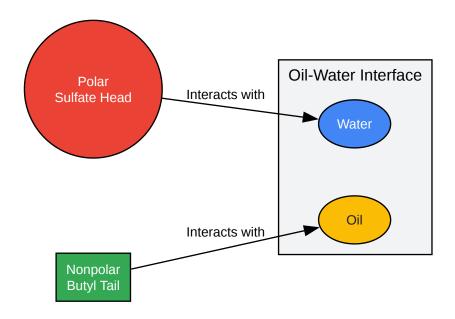
- Reaction Setup: In a suitable reaction vessel, place n-butanol.
- Esterification: Cool the vessel to between 0–5°C. While maintaining this low temperature, slowly add sulfuric acid to the n-butanol with constant stirring. This controlled addition is critical to prevent decomposition and other undesirable side reactions.[4]

 Work-up and Purification: The reaction mixture is then processed to isolate the di-n-butyl sulfate. Purification can be achieved through distillation under reduced pressure.

Applications in Research and Drug Development Monobutyl Sulfate

Mono**butyl sulfate** and its salts are primarily utilized for their amphiphilic properties, acting as anionic surfactants.[5] This characteristic makes them valuable as:

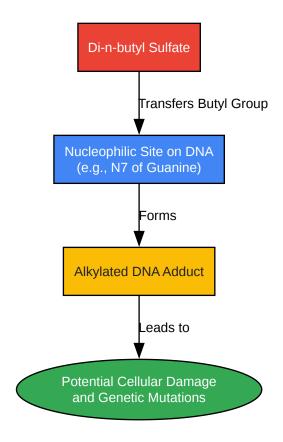
- Wetting Agents: In processes such as the mercerization of cotton to improve fiber quality.[4]
- Emulsifiers and Detergents: Due to their ability to reduce surface tension.
- Co-catalysts: In polymerization reactions, for instance, in the polymerization of tetrahydrofuran.[5]


Di-n-butyl Sulfate

Di-n-**butyl sulfate** is a potent butylation agent in organic synthesis.[4] Its utility in drug development and other areas of chemical research stems from its ability to introduce a butyl group to various nucleophilic substrates.[7] This reactivity is harnessed in the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.[8]

Mechanisms of Action and Toxicological Profile Monobutyl Sulfate: Surfactant Action

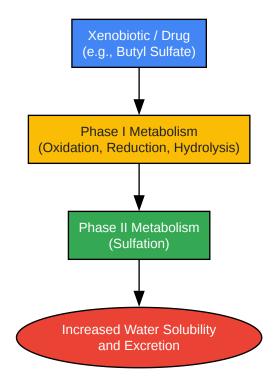
The mechanism of action of mono**butyl sulfate** as a surfactant is based on its amphiphilic nature. The polar sulfate head group interacts with aqueous environments, while the nonpolar butyl tail interacts with hydrophobic substances. This allows it to reduce surface tension at interfaces.


Click to download full resolution via product page

Caption: Mechanism of action of monobutyl sulfate as a surfactant.

Di-n-butyl Sulfate: Alkylating Agent and Genotoxicity

Di-n-**butyl sulfate** functions as an alkylating agent, transferring a butyl group to nucleophilic sites on biological macromolecules like DNA.[7] This alkylation can lead to the formation of DNA adducts, which can induce mutations and cellular damage, forming the basis of its cytotoxic and genotoxic effects.[7] Due to this reactivity, di-n-**butyl sulfate** is considered a hazardous substance and should be handled with appropriate safety precautions.[3]


Click to download full resolution via product page

Caption: Mechanism of di-n-butyl sulfate as a DNA alkylating agent.

Metabolic Pathways and Detoxification

While specific metabolic pathways for **butyl sulfate** are not extensively detailed, the general metabolism of sulfates involves the sulfation pathway, a major route for the detoxification of various compounds, including drugs and environmental toxins.[9] This process increases the water solubility of substances, facilitating their excretion.[5] The body's sulfate pool is maintained through dietary intake of sulfur-containing amino acids.

Click to download full resolution via product page

Caption: General workflow of xenobiotic metabolism and detoxification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 2. Alkylating agent and chromatin structure determine sequence context-dependent formation of alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulatory mechanisms of surfactant secretion PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dibutyl sulfate | 625-22-9 | Benchchem [benchchem.com]
- 8. nursingcenter.com [nursingcenter.com]
- 9. allnaturaladvantage.com.au [allnaturaladvantage.com.au]
- To cite this document: BenchChem. [butyl sulfate CAS number and molecular weight].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8699800#butyl-sulfate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com